molecular formula C16H13BrN2O2 B13138433 1-Amino-4-((2-bromoethyl)amino)anthracene-9,10-dione CAS No. 92629-09-9

1-Amino-4-((2-bromoethyl)amino)anthracene-9,10-dione

Cat. No.: B13138433
CAS No.: 92629-09-9
M. Wt: 345.19 g/mol
InChI Key: UJLMMXANOBXFEZ-UHFFFAOYSA-N
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Description

1-Amino-4-((2-bromoethyl)amino)anthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-((2-bromoethyl)amino)anthracene-9,10-dione typically involves the reaction of 1-aminoanthraquinone with 2-bromoethylamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-((2-bromoethyl)amino)anthracene-9,10-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dye synthesis and medicinal chemistry .

Scientific Research Applications

1-Amino-4-((2-bromoethyl)amino)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-4-((2-bromoethyl)amino)anthracene-9,10-dione primarily involves its interaction with DNA. The compound intercalates into the DNA helix, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the accumulation of DNA breaks and ultimately induces apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1-Amino-4-((2-bromoethyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit topoisomerase II makes it a promising candidate for anticancer drug development .

Properties

CAS No.

92629-09-9

Molecular Formula

C16H13BrN2O2

Molecular Weight

345.19 g/mol

IUPAC Name

1-amino-4-(2-bromoethylamino)anthracene-9,10-dione

InChI

InChI=1S/C16H13BrN2O2/c17-7-8-19-12-6-5-11(18)13-14(12)16(21)10-4-2-1-3-9(10)15(13)20/h1-6,19H,7-8,18H2

InChI Key

UJLMMXANOBXFEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCBr)N

Origin of Product

United States

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